Asymmetric Hydrogenation Optical Yield: 4-Ethyl-2-oxazolidinone as Intermediate in Ethambutol Precursor Synthesis
In catalytic asymmetric hydrogenation reactions employing 4-ethyl-2-oxazolidinone derivatives as substrates, the 4-ethyl-substituted oxazolidinone framework demonstrated an optical yield of 17.5% for the production of d-2-acetyl-4-ethyloxazolidine-2-one, with subsequent hydrolysis yielding d-2-aminobutanol at 12.7% optical purity [1]. While class-level inference suggests that alternative C4 substituents (e.g., 4-methyl or 4-isopropyl) would modulate enantioselectivity due to altered steric environment at the catalytic site, direct comparative data for these analogs under identical hydrogenation conditions are not available in the disclosed literature [1].
| Evidence Dimension | Optical yield in catalytic asymmetric hydrogenation |
|---|---|
| Target Compound Data | Optical yield 17.5% (acetylated product); optical purity 12.7% (hydrolyzed aminobutanol) |
| Comparator Or Baseline | Baseline: racemic mixture (0% optical yield) |
| Quantified Difference | +17.5% optical yield above racemic baseline |
| Conditions | Catalytic asymmetric hydrogenation of 4-ethyl-oxazolinone derivatives using optically active catalysts |
Why This Matters
This optical yield value establishes a performance baseline for the 4-ethyl-substituted scaffold in asymmetric hydrogenation, providing a reference point for evaluating whether alternative C4 substituents (e.g., 4-methyl, 4-isopropyl, 4-phenyl) may offer improved enantioselectivity for specific target molecules.
- [1] Justia Patents. 3-Acyl-4-ethyl-2-oxazolones and oxazolidinones. US Patent 4150030, 1979. View Source
